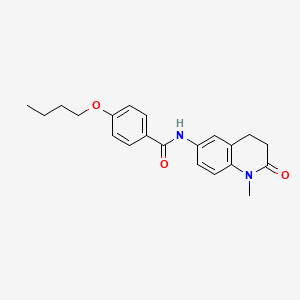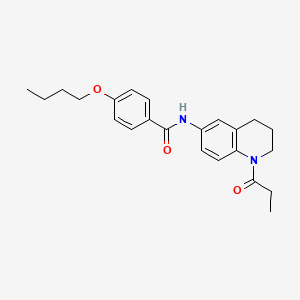![molecular formula C22H28N2O4S B6570672 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946282-31-1](/img/structure/B6570672.png)
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, also known as 4-BTEQ, is a synthetic organic compound with potential applications in a variety of scientific research fields. It is a white crystalline solid, soluble in a variety of organic solvents, and is relatively stable under a variety of conditions. 4-BTEQ has been used in the synthesis of various compounds, and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of various compounds, and has also been studied for its effects on biochemical and physiological processes. In biochemistry, this compound has been shown to have inhibitory effects on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its effects on the immune system, and has been shown to have immunosuppressive effects. In addition, this compound has been studied for its potential applications in cancer research, as it has been shown to have anti-tumor activity.
作用机制
The exact mechanism of action of 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is not fully understood. However, it is believed to act through a variety of mechanisms. In the case of acetylcholinesterase inhibition, this compound is thought to act by binding to the enzyme, preventing it from breaking down acetylcholine. In the case of immunosuppression, this compound is thought to act by inhibiting the activation of T cells, which are involved in the immune response. Finally, in the case of anti-tumor activity, this compound is thought to act by inhibiting the growth of tumor cells.
Biochemical and Physiological Effects
This compound has been studied for its effects on a variety of biochemical and physiological processes. In the case of acetylcholinesterase inhibition, this compound has been shown to have inhibitory effects on the enzyme, leading to increased levels of acetylcholine in the brain. In the case of immunosuppression, this compound has been shown to inhibit the activation of T cells, leading to decreased immune responses. Finally, in the case of anti-tumor activity, this compound has been shown to inhibit the growth of tumor cells.
实验室实验的优点和局限性
The use of 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in laboratory experiments has several advantages. It is relatively stable under a variety of conditions, and is soluble in a variety of organic solvents. In addition, it is easily synthesized from commercially available reagents. However, there are some limitations to its use. In particular, this compound has been shown to have inhibitory effects on the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can be an issue in experiments that require precise control of acetylcholine levels.
未来方向
There are a number of potential future directions for the use of 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in scientific research. For example, further research could be conducted to explore the potential applications of this compound in cancer research, as well as its effects on other biochemical and physiological processes. Additionally, further research could be conducted to explore the potential use of this compound in drug development, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential use of this compound as a tool for studying the structure and function of proteins.
合成方法
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is synthesized from the reaction of 4-butoxybenzamide and 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl chloride. The reaction is typically conducted in a polar, aprotic solvent such as dimethylformamide (DMF) at a temperature of 80-100 °C. The reaction proceeds with the formation of a quinoline intermediate, which is then cyclized to form the desired product.
属性
IUPAC Name |
4-butoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-5-15-28-20-11-8-17(9-12-20)22(25)23-19-10-13-21-18(16-19)7-6-14-24(21)29(26,27)4-2/h8-13,16H,3-7,14-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAYGGTGMCWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate](/img/structure/B6570600.png)
![butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate](/img/structure/B6570609.png)
![butyl 4-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B6570611.png)
![6-{[4-(4-butoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6570613.png)
![4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6570629.png)
![4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6570645.png)
![4-butoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6570647.png)
![4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570654.png)


![4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570680.png)

![4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570691.png)
![4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570700.png)